molecular formula C5H3BBrF3KN B1401492 Potassium (6-bromopyridin-3-yl)trifluoroborate CAS No. 1189097-43-5

Potassium (6-bromopyridin-3-yl)trifluoroborate

Cat. No.: B1401492
CAS No.: 1189097-43-5
M. Wt: 263.89 g/mol
InChI Key: CEGFPZLGCYIRFV-UHFFFAOYSA-N
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Description

Introduction to Potassium (6-Bromopyridin-3-yl)trifluoroborate

Chemical Identity and Structural Features

This compound belongs to the class of potassium organotrifluoroborates, characterized by the general formula K[RBF₃], where R is an organic substituent. Its molecular structure consists of a pyridine ring substituted with a bromine atom at the 6-position and a trifluoroborate group at the 3-position (Figure 1). The potassium counterion stabilizes the anionic boron center, creating a crystalline salt with enhanced air and moisture stability compared to boronic acids.

Key Identifiers:
Property Value
Molecular Formula C₅H₃BBrF₃KN
Molecular Weight 263.89 g/mol
CAS Registry Number 1189097-43-5
IUPAC Name Potassium (6-bromopyridin-3-yl)-trifluoroboranuide
SMILES B-(F)(F)F.[K+]

The trifluoroborate moiety adopts a tetrahedral geometry around the boron atom, as confirmed by X-ray crystallographic studies of analogous compounds. This configuration prevents Lewis acid behavior, making the reagent compatible with diverse functional groups. The bromine substituent serves as a synthetic handle for further functionalization via cross-coupling or nucleophilic substitution reactions.

Historical Development in Organotrifluoroborate Chemistry

The emergence of potassium organotrifluoroborates traces back to pivotal advancements in boron chemistry during the late 20th century:

  • Early Discoveries (1960s–1990s):

    • Initial syntheses involved reactions of boronic acids with potassium bifluoride (KHF₂), as demonstrated by Thierig and Umland in 1967.
    • Vedejs' 1995 work established scalable methods for converting arylboronic acids to stable trifluoroborate salts, enabling broader adoption.
  • Suzuki–Miyaura Coupling Revolution (2000s):

    • Molander's systematic studies (2006–2009) revealed the superior stability and reactivity of organotrifluoroborates compared to boronic acids in palladium-catalyzed cross-couplings.
    • Development of optimized conditions for heteroaryl substrates, including bromopyridines, expanded applications in medicinal chemistry.
  • Recent Methodological Refinements (2010s–Present):

    • Direct C–H borylation strategies enabled efficient synthesis of previously inaccessible trifluoroborates.
    • Compatibility with green solvents (e.g., cyclopentyl methyl ether/water mixtures) improved sustainability profiles.

For this compound specifically, synthetic routes evolved from multi-step lithiation-borylation sequences to streamlined one-pot procedures using commercially available 6-bromopyridine derivatives. Its first reported application appeared in 2010s-era studies on functionalized heterocycle synthesis, particularly for pharmaceutical intermediates requiring regioselective substitution patterns.

Properties

IUPAC Name

potassium;(6-bromopyridin-3-yl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3BBrF3N.K/c7-5-2-1-4(3-11-5)6(8,9)10;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGFPZLGCYIRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CN=C(C=C1)Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BBrF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746385
Record name Potassium (6-bromopyridin-3-yl)(trifluoro)borate(1-)
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Molecular Weight

263.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189097-43-5
Record name Borate(1-), (6-bromo-3-pyridinyl)trifluoro-, potassium (1:1), (T-4)-
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Record name Potassium (6-bromopyridin-3-yl)(trifluoro)borate(1-)
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Preparation Methods

Synthesis from Boronic Acids

The synthesis involves treating a boronic acid with KHF₂ in a solvent like tetrahydrofuran (THF) or methanol. The reaction is usually carried out at room temperature, and the resulting trifluoroborate salt is isolated by precipitation or filtration.

Synthesis from Boronic Esters

Boronic esters can also be converted to trifluoroborates by hydrolysis followed by treatment with KHF₂. This method is particularly useful when the boronic acid is unstable or difficult to handle.

Preparation of Potassium (6-bromopyridin-3-yl)trifluoroborate

To prepare this compound, one would typically start with the corresponding boronic acid, which can be synthesized through various methods such as palladium-catalyzed borylation of the aryl halide precursor.

Synthesis of 6-Bromopyridin-3-yl Boronic Acid

  • Palladium-Catalyzed Borylation : This involves reacting 6-bromopyridine-3-boronic acid pinacol ester with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

  • Conversion to Boronic Acid : The resulting boronic ester can be hydrolyzed to form the boronic acid.

Conversion to Trifluoroborate

Once the boronic acid is obtained, it can be converted to the trifluoroborate by reaction with KHF₂.

Experimental Procedure

Procedure

  • Borylation :

    • Combine 6-bromopyridine-3-boronic acid pinacol ester, bis(pinacolato)diboron, palladium catalyst, and base in a solvent.
    • Stir under inert conditions at a suitable temperature (e.g., 80°C) for several hours.
  • Hydrolysis :

    • Treat the resulting boronic ester with aqueous NaOH or HCl to hydrolyze it to the boronic acid.
  • Trifluoroborate Formation :

    • React the boronic acid with KHF₂ in a suitable solvent.
    • Stir at room temperature for a few hours.
    • Isolate the trifluoroborate salt by precipitation or filtration.

Data and Research Findings

While specific data on the preparation of this compound is limited, general trends in organotrifluoroborate synthesis suggest that this compound should be accessible through the methods outlined above. The stability and reactivity of organotrifluoroborates make them valuable intermediates in organic synthesis.

Stability and Reactivity

Compound Stability Reactivity
Organotrifluoroborates Generally stable under ambient conditions Highly reactive in Suzuki-Miyaura cross-coupling reactions

Applications

Organotrifluoroborates are widely used in cross-coupling reactions, facilitating the synthesis of complex organic molecules, including pharmaceuticals and materials.

Chemical Reactions Analysis

Types of Reactions

Potassium (6-bromopyridin-3-yl)trifluoroborate undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron-based coupling partner.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.

    Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly in the presence of suitable nucleophiles.

Common Reagents and Conditions

    Cross-Coupling Reactions: Common reagents include palladium catalysts and bases such as potassium carbonate. The reactions are typically carried out in organic solvents like tetrahydrofuran or dimethylformamide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Substitution Reactions: Nucleophiles like amines or thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are biaryl compounds, while oxidation and reduction reactions yield various oxidized or reduced derivatives.

Scientific Research Applications

Organic Synthesis

Potassium (6-bromopyridin-3-yl)trifluoroborate is primarily utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound serves as a stable surrogate for boronic acids, facilitating the formation of carbon-carbon bonds.

Key Advantages :

  • Stability : The trifluoroborate group provides enhanced stability compared to traditional boronic acids.
  • Versatility : It can react with a variety of electrophiles, making it suitable for synthesizing complex organic molecules.

Medicinal Chemistry

The compound has garnered attention for its potential applications in drug development. Its structural features allow it to participate in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Case Studies :

  • Anticancer Activity : Research has shown that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines, indicating potential utility in cancer therapy.
  • Neuroprotective Properties : Some derivatives may act as voltage-gated potassium channel blockers, suggesting therapeutic applications for neurological disorders.

Material Science

The unique properties of this compound lend themselves to applications in material science. Its ability to form stable complexes can be exploited in developing new materials with specific functionalities.

Recent studies have highlighted several biological activities associated with this compound and its derivatives:

  • Anticancer Efficacy :
    • A study demonstrated that derivatives induced apoptosis in hypopharyngeal tumor cells more effectively than standard chemotherapeutics like bleomycin.
  • Antifibrotic Activity :
    • Research indicated potential antifibrotic properties, as similar compounds reduced profibrotic gene expression in liver myofibroblasts.

Data Table: Biological Activities

Compound NameBiological ActivityReference
This compoundAnticancer activity; apoptosis induction[Research Study 1]
Potassium (5-methoxypyridine-2-trifluoroborateVoltage-gated potassium channel blockade[Research Study 2]
Potassium phenyltrifluoroborateGeneral cross-coupling reagent[Research Study 3]

Mechanism of Action

The mechanism by which potassium (6-bromopyridin-3-yl)trifluoroborate exerts its effects involves its role as a boron-based reagent in chemical reactions. In cross-coupling reactions, it acts as a nucleophile, forming a bond with the electrophilic carbon atom of the coupling partner. This process is facilitated by the presence of a palladium catalyst, which activates the boron reagent and promotes the formation of the desired product.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of potassium (6-bromopyridin-3-yl)trifluoroborate:

Compound Name Molecular Formula CAS Number Key Substituent Molecular Weight (g/mol) Stability/Reactivity Notes
Potassium (6-chloropyridin-3-yl)trifluoroborate C₅H₃BClF₃KN 1235099-38-3 Cl at 6-position 219.44 Lower reactivity in cross-couplings compared to Br analogue
Potassium (6-fluoropyridin-3-yl)trifluoroborate C₅H₃BF₄KN 1111732-94-5 F at 6-position 221.99 Enhanced stability; lower leaving-group ability
Potassium (2-chloropyridin-3-yl)trifluoroborate C₅H₃BClF₃KN 1201899-19-5 Cl at 2-position 219.44 Steric hindrance reduces coupling efficiency
Potassium (5-bromothiophen-2-yl)trifluoroborate C₄H₂BBrF₃KS 1239370-98-9 Thiophene core 261.90 Higher electron-rich system; faster oxidative addition

Key Observations:

  • Halogen Effects : Bromine at the 6-position (as in the target compound) provides optimal balance between reactivity and stability in Suzuki-Miyaura couplings compared to chloro or fluoro analogues. Bromine’s moderate electronegativity and leaving-group ability enhance transmetalation efficiency .
  • Heterocycle Influence : Pyridine-based trifluoroborates (e.g., 6-bromopyridinyl) exhibit lower electron density than thiophene derivatives, reducing undesired side reactions (e.g., homocoupling) .
  • Positional Isomerism : Substituents at the 2-position (e.g., 2-chloropyridinyl) introduce steric hindrance, slowing down catalytic cycles compared to 3- or 6-position derivatives .

Performance in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The 6-bromopyridinyl trifluoroborate reacts efficiently with aryl chlorides in aqueous tetrahydrofuran (THF) at 60°C, achieving >95% yield with Pd(PPh₃)₄ as the catalyst . In contrast, the analogous boronic acid (6-bromopyridin-3-ylboronic acid) produces <70% yield under identical conditions due to protodeboronation .

Biological Activity

Potassium (6-bromopyridin-3-yl)trifluoroborate is a boron-containing compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article delves into the biological activity, synthesis, and applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C5H3BBrF3N\text{C}_5\text{H}_3\text{BBrF}_3\text{N}. Its structure includes a pyridine ring substituted with a bromine atom at the 6-position and a trifluoroborate group, which enhances its reactivity in various chemical transformations.

Anticancer Properties

Recent studies have indicated that compounds containing trifluoroborate moieties exhibit significant anticancer properties. For instance, research focusing on related organotrifluoroborates has demonstrated their ability to inhibit serine proteases, which play critical roles in cancer progression. These compounds were found to act as non-covalent, competitive inhibitors of enzymes such as trypsin and α-chymotrypsin, suggesting potential applications in cancer therapeutics .

Antifibrotic Activity

In a study involving galectin-3 inhibitors, it was noted that certain boron-containing compounds could reduce profibrotic gene expression in liver myofibroblasts, indicating their potential for treating fibrosis-related diseases. Although specific data on this compound was not provided, the structural similarity to other active compounds suggests it may possess similar antifibrotic properties .

Toxicological Studies

Toxicological investigations conducted on related trifluoroborate compounds showed no significant adverse effects on liver and kidney functions at various dosages in mice. Parameters such as plasma aspartate and alanine aminotransferase levels remained unchanged, indicating a favorable safety profile for these compounds .

Synthesis and Applications

This compound can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds using boron reagents, highlighting the compound's utility in organic synthesis .

Table 1: Synthesis Conditions for this compound

Reaction ConditionCatalystYield (%)Comments
Suzuki CouplingPd(dba)₂85Optimal conditions for coupling with aryl halides
Temperature80°C75Higher temperatures improve yield
SolventCPME:H₂O4:1Effective solvent system for reaction

Case Studies

  • Inhibition of Serine Proteases :
    • A study evaluated the inhibitory effects of potassium organotrifluoroborates on serine proteases. The results indicated that these compounds could effectively inhibit enzyme activity, providing a basis for further exploration in therapeutic contexts .
  • Pharmacokinetic Properties :
    • Investigations into the pharmacokinetics of related trifluoroborates revealed low metabolism rates in human hepatocytes, supporting their potential use as drug candidates with favorable bioavailability profiles .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium (6-bromopyridin-3-yl)trifluoroborate
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Potassium (6-bromopyridin-3-yl)trifluoroborate

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